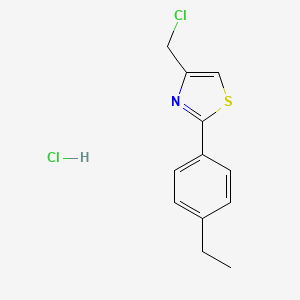

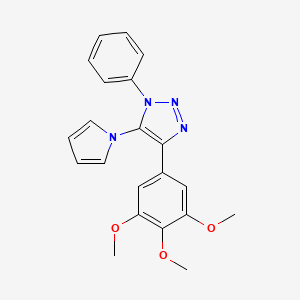

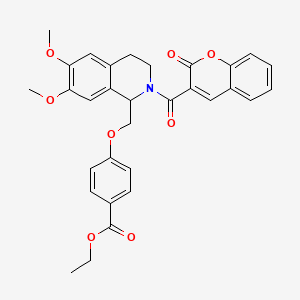

![molecular formula C18H20N2O3 B2609084 1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol CAS No. 1018126-47-0](/img/structure/B2609084.png)

1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazoles involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Chemical Reactions Analysis

Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Benzimidazole derivatives are synthesized and characterized for their potential applications in various fields. For instance, the synthesis and characterization of oligobenzimidazoles explore their electrochemical, electrical, optical, thermal, and rectification properties. These properties make benzimidazole derivatives valuable for applications in material science and electronics (Anand & Muthusamy, 2018).

Antibacterial and Antimicrobial Effects

Some benzimidazole compounds exhibit antibacterial and antimicrobial effects. The preparation and characterization of certain benzimidazole phenols and their transition metal complexes demonstrated antibacterial activity against Gram-positive bacteria, highlighting their potential use in the development of new antibacterial agents (Tavman et al., 2009).

Antimicrobial Activity of Benzimidazole Derivatives

The synthesis and antimicrobial activity evaluation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives offer insights into their use as antimicrobial agents. This research highlights the potential of these compounds in combating microbial resistance and developing new antimicrobial strategies (Salahuddin et al., 2017).

Fluorescent Properties for Sensing Applications

The study of N-2-Aryl-1,2,3-Triazoles demonstrates the synthesis of novel blue emitting fluorophores, indicating the utility of benzimidazole derivatives in developing new materials for optical and sensing applications. Their fluorescent properties, particularly in solution, highlight their potential in creating sensors and imaging agents (Padalkar et al., 2015).

Catalysis and Green Chemistry

The catalytic oxidation of alkylated phenols to antifungal 1,4-benzoquinones using a green chemistry approach demonstrates another application area. This research suggests the role of benzimidazole derivatives in facilitating environmentally friendly chemical processes (Bernini et al., 2006).

Direcciones Futuras

Benzimidazole derivatives have been extensively studied for their various biological activities and are considered key heterocycles in therapeutic chemistry . They have been used in the synthesis of new compounds with antimicrobial and antiviral properties, which is a central objective today in the context of the COVID-19 pandemic . Therefore, the study and development of benzimidazole derivatives, including “1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol”, may continue to be a significant area of research in the future.

Mecanismo De Acción

Target of Action

The compound “1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol” is a derivative of benzimidazole . Benzimidazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . .

Mode of Action

Benzimidazole derivatives are known to inhibit bacterial nucleic acids and proteins synthesis . This suggests that “1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol” might interact with its targets in a similar manner.

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the synthesis of bacterial nucleic acids and proteins , suggesting that this compound might affect similar pathways.

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability .

Result of Action

Benzimidazole derivatives are known to exhibit antimicrobial and antiproliferative activities , suggesting that this compound might have similar effects.

Action Environment

Benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions , suggesting that this compound might have similar properties.

Propiedades

IUPAC Name |

1-[2-(methoxymethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-22-13-18-19-16-9-5-6-10-17(16)20(18)11-14(21)12-23-15-7-3-2-4-8-15/h2-10,14,21H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMZDCCXRZHHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

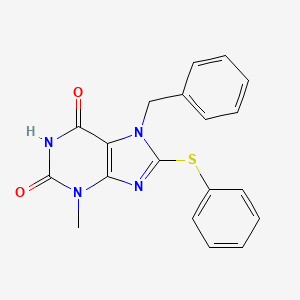

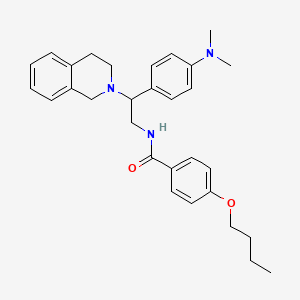

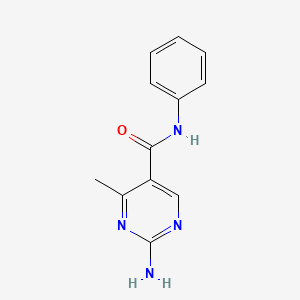

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2609002.png)

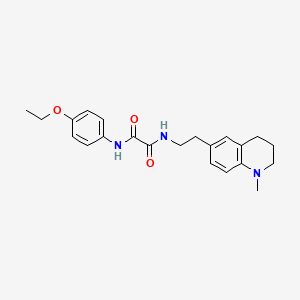

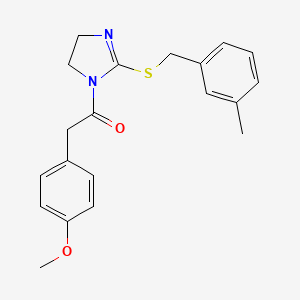

![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)

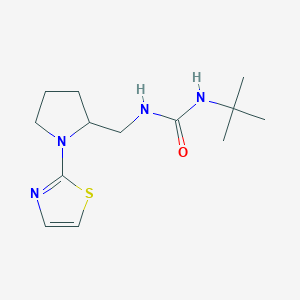

![Tert-butyl 4-[[(3-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2609018.png)